2,5-Anhydro-D-glucitol-6-phosphate

Descripción general

Descripción

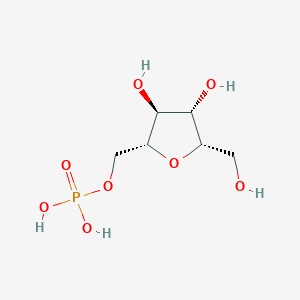

2,5-Anhydro-D-glucitol-6-phosphate is an organic compound with the molecular formula C6H13O8P. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of a phosphate group at the sixth carbon position.

Mecanismo De Acción

Target of Action

The primary target of 2,5-Anhydro-D-glucitol-6-phosphate is the enzyme Pyruvate Kinase . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .

Mode of Action

This compound interacts with its target, Pyruvate Kinase, by acting as a limited stimulator . It is used as an analogue of the a-form, 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is an excellent allosteric activator of Pyruvate Kinase .

Biochemical Pathways

This compound is a major metabolic intermediate in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase . This indicates that it plays a significant role in glucose metabolism and energy production within cells.

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its absorption and distribution within the body

Result of Action

The interaction of this compound with Pyruvate Kinase can influence the rate of glycolysis, thereby affecting glucose metabolism within cells . This could potentially have a range of downstream effects at the molecular and cellular levels, depending on the specific context and conditions.

Análisis Bioquímico

Biochemical Properties

2,5-Anhydro-D-glucitol-6-phosphate plays a significant role in biochemical reactions. It serves as a substrate for research on glycolysis and sugar metabolism, which is crucial for understanding cellular metabolic processes . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase . It also serves as a substrate for some enzymes, used for detecting and determining enzyme activity . It is a competitive inhibitor of phosphofructokinase .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It enhances glucose uptake in cells, highlighting its potential impact on cellular glucose utilization . The conversion of this compound to D-fructose 1 phosphate occurs at a rate that is dependent on the availability of oxygen .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It binds to the V952 and N955 sites of the SARS-CoV-2 spike protein S2 subunit HR1 structural domain, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting SARS-CoV-2 infection of host cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in type II diabetic db/db mice, supplementation of 1,5-AG significantly inhibited SARS-CoV-2 infection, with a 100-1000 fold decrease in viral load in the lungs and a significant alleviation of lung tissue lesions .

Metabolic Pathways

This compound is involved in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase .

Transport and Distribution

It is known that anhydroglucitol competes with glucose for transport into the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate typically involves multiple steps starting from D-glucose. One common method includes the enzymatic conversion of D-glucose to D-glucitol, followed by chemical phosphorylation to introduce the phosphate group at the sixth carbon position. The reaction conditions often require specific enzymes, controlled pH, and temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production techniques in the future .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Anhydro-D-glucitol-6-phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent alcohol form.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2,5-Anhydro-D-glucitol-6-phosphate has several applications in scientific research:

Chemistry: It is used as a substrate in studies of carbohydrate metabolism and enzyme kinetics.

Biology: The compound serves as a model substrate for investigating the mechanisms of various enzymes involved in glycolysis and other metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of metabolic disorders and enzyme deficiencies.

Comparación Con Compuestos Similares

2,5-Anhydro-D-glucitol-1,6-diphosphate: This compound is a diphosphate derivative and acts as a competitive inhibitor of phosphofructokinase.

2,5-Anhydro-D-mannitol-1,6-bisphosphate: Another similar compound that serves as an effective activator of pyruvate kinase.

Uniqueness: 2,5-Anhydro-D-glucitol-6-phosphate is unique due to its specific phosphorylation at the sixth carbon position, which imparts distinct biochemical properties and makes it a valuable tool for studying metabolic pathways and enzyme functions .

Actividad Biológica

2,5-Anhydro-D-glucitol-6-phosphate (2,5-AG6P) is a phospho-sugar analog that has garnered attention for its role as an inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. This article reviews the biological activity of 2,5-AG6P, focusing on its effects in cancer metabolism, enzymatic inhibition, and potential therapeutic applications.

2,5-AG6P functions primarily as a PFK inhibitor , which significantly impacts glycolysis. PFK catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a crucial step in glycolysis. By inhibiting PFK, 2,5-AG6P reduces the flux through this metabolic pathway, leading to decreased ATP production in cells reliant on anaerobic metabolism .

Table 1: Summary of PFK Inhibition by 2,5-AG6P

Biological Implications

The inhibition of glycolysis by 2,5-AG6P has significant implications for cancer biology. Cancer cells often exhibit increased glycolytic activity (the Warburg effect) to meet their energy demands and support rapid proliferation. By targeting PFK with 2,5-AG6P, researchers have observed:

- Reduced Cell Growth : In studies involving bladder cancer cells, treatment with 2,5-AG6P led to a marked decrease in cell viability and proliferation rates .

- Inhibition of Invasion : The compound has been shown to diminish the invasive capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .

Case Studies

Several studies have explored the effects of 2,5-AG6P on various cancer types:

- Bladder Cancer : In T24 bladder cancer cells, treatment with 2,5-AG6P resulted in significant reductions in both growth and invasion metrics. This study highlighted the compound's potential for therapeutic application in managing aggressive bladder tumors .

- Breast Cancer : Another study indicated that PFK inhibition via 2,5-AG6P could alter metabolic pathways in breast cancer cells, leading to reduced glycolytic activity and enhanced sensitivity to glucose deprivation .

Research Findings

Recent research has also focused on the substrate specificity and transport mechanisms related to 2,5-AG6P:

Propiedades

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-Anhydro-D-glucitol-6-phosphate interact with phosphofructokinase (PFK), and what are the downstream effects?

A1: this compound acts as a competitive inhibitor of PFK, specifically targeting the enzyme's fructose 6-phosphate (F6P) binding site. [] This binding prevents the natural substrate, F6P, from binding to PFK. As PFK is a key regulatory enzyme in glycolysis, inhibiting its activity leads to a decrease in glycolytic flux. [] This metabolic disruption can subsequently impact cancer cell growth and invasion, as demonstrated in bladder cancer models. []

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues in relation to PFK inhibition?

A2: Research indicates that the F6P binding site on PFK displays specific structural requirements for substrate and inhibitor binding. [] For instance, the presence and stereochemistry of hydroxyl groups on the sugar ring significantly impact binding affinity. 2,5-Anhydro-D-mannitol 1-phosphate, another analogue, also binds to the F6P site, highlighting the importance of the C-2 hydroxyl group for interaction. [] Further exploration of structural modifications could provide valuable insights for designing more potent and selective PFK inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.